N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]propanamide
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Overview
Description
N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]propanamide is a chemical compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]propanamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including nucleophilic substitution reactions where a leaving group on the pyridine ring is replaced by a trifluoromethyl group.
Attachment of the Ethyl Chain: The ethyl chain is introduced through alkylation reactions, where an ethylating agent reacts with the pyridine derivative.
Formation of the Propanamide Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis .
Types of Reactions:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]propanamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]propanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-amino-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl-pyridine core but differs in functional groups.
2-Hydroxy-5-(trifluoromethyl)pyridine: Another derivative with a hydroxyl group instead of an ethyl chain and amide group.
Uniqueness: N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c1-2-10(17)15-6-5-9-4-3-8(7-16-9)11(12,13)14/h3-4,7H,2,5-6H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPAXLAGVDWHRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=NC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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